molecular formula C21H18N2O B029474 ent-Calindol Amide CAS No. 1217835-51-2

ent-Calindol Amide

Cat. No.: B029474
CAS No.: 1217835-51-2
M. Wt: 314.4 g/mol
InChI Key: XLXUKYDIQFPOCY-AWEZNQCLSA-N
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Description

ent-Calindol Amide is a chemical compound with the molecular formula C21H18N2O and a molecular weight of 314.38 g/mol . It is an intermediate in the preparation of ent-Calindol and is primarily used for research purposes .

Synthetic Routes and Reaction Conditions:

    Electrosynthesis: One of the greener methods for synthesizing amides, including this compound, involves electrosynthesis.

    One-Pot Condensation: Another method involves the one-pot condensation of carboxylic acids and amines mediated by titanium tetrachloride in pyridine at 85°C.

Industrial Production Methods:

Types of Reactions:

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution Reagents: Nucleophiles such as amines and alcohols can be used in substitution reactions.

Major Products:

Scientific Research Applications

ent-Calindol Amide is primarily used in scientific research as an intermediate in the preparation of ent-Calindol . Its applications span various fields:

Mechanism of Action

The mechanism of action of ent-Calindol Amide involves its interaction with specific molecular targets and pathways. The compound’s amide group plays a crucial role in its reactivity and interactions with other molecules. The exact molecular targets and pathways are still under investigation, but it is known to participate in various chemical reactions due to its functional groups .

Comparison with Similar Compounds

Biological Activity

Ent-Calindol Amide, a derivative of the indole family, has garnered attention for its potential biological activities, particularly in oncology. This article reviews the synthesis, biological effects, and mechanisms of action of this compound, supported by data tables and case studies.

Synthesis of this compound

This compound is synthesized through the reaction of an amine functional group with a carboxyl functional group, resulting in an amide linkage. The synthetic pathway typically involves the following steps:

  • Preparation of Indole Derivative : The starting material is often an indole or its derivatives.
  • Formation of Amide Linkage : The reaction with a suitable carboxylic acid leads to the formation of the amide bond.
  • Purification : The product is purified using techniques such as recrystallization or chromatography.

Antiproliferative Effects

Recent studies have demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines while showing selectivity towards malignant cells over normal cells.

  • Cell Lines Tested : The compound was tested on several cancer cell lines including HT29 (colorectal adenocarcinoma), HeLa (cervical cancer), MCF7 (breast cancer), and PC3 (prostate cancer).
  • IC50 Values : The half-maximal inhibitory concentration (IC50) values were determined to assess potency.
Cell LineIC50 (µM)Selectivity Index
HT290.31High
HeLa25Moderate
MCF70.84High
PC30.39High
I407 (normal intestinal)63Low

The results indicate that this compound is particularly effective against HT29 and MCF7 cells, with low toxicity towards normal intestinal cells (I407), suggesting a favorable therapeutic window for its application in cancer treatment .

The biological activity of this compound appears to be mediated through several mechanisms:

  • Induction of Apoptosis : Studies show that treatment with this compound leads to upregulation of pro-apoptotic genes such as Bax and CDKN1A, indicating its role in promoting apoptosis in cancer cells .
  • Cell Cycle Arrest : The compound disrupts cell cycle progression, particularly at the G1 phase, which contributes to its antiproliferative effects.
  • Molecular Docking Studies : Computational analyses suggest that this compound may interact with specific receptors involved in cancer cell signaling pathways, enhancing its therapeutic efficacy .

Case Studies

Several case studies have highlighted the effectiveness of this compound in preclinical settings:

  • Study on HT29 Cells : A study demonstrated that treatment with this compound significantly reduced cell viability in HT29 cells compared to untreated controls, confirming its potential as an anticancer agent.
  • Gene Expression Analysis : Following treatment with the compound, gene expression profiling revealed significant changes in genes associated with apoptosis and cell cycle regulation .

Properties

IUPAC Name

N-[(1S)-1-naphthalen-1-ylethyl]-1H-indole-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O/c1-14(17-11-6-9-15-7-2-4-10-18(15)17)22-21(24)20-13-16-8-3-5-12-19(16)23-20/h2-14,23H,1H3,(H,22,24)/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLXUKYDIQFPOCY-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC2=CC=CC=C21)NC(=O)C3=CC4=CC=CC=C4N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=CC2=CC=CC=C21)NC(=O)C3=CC4=CC=CC=C4N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00650761
Record name N-[(1S)-1-(Naphthalen-1-yl)ethyl]-1H-indole-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00650761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217835-51-2
Record name N-[(1S)-1-(Naphthalen-1-yl)ethyl]-1H-indole-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00650761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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